molecular formula C9H10N4O B1489900 3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 1452561-18-0

3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B1489900
CAS RN: 1452561-18-0
M. Wt: 190.2 g/mol
InChI Key: QVJTZJCSFVLALP-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, commonly referred to as AZP, is an organic compound with a wide range of applications in both scientific research and industry. AZP is a heterocyclic compound, containing both nitrogen and oxygen atoms in its ring structure. It has been studied for its potential to be used as a drug, a catalyst, or a building block for various materials. AZP has been found to possess unique physical and chemical properties, which makes it an attractive material for a variety of applications.

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

The structural motif of 3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is related to various heterocyclic compounds that are pivotal in medicinal chemistry. Heterocyclic compounds, including imidazopyridines and their derivatives, exhibit a wide range of pharmacological activities. For instance, imidazo[1,2-b]pyridazine and related scaffolds are recognized for their bioactive properties, leading to the development of kinase inhibitors such as ponatinib. This highlights the potential of similar structures for therapeutic applications, underscoring their significance in drug discovery and development (Garrido et al., 2021).

Antimicrobial and Antibacterial Properties

Synthetic compounds featuring imidazopyridine-based derivatives are known for their selectivity as inhibitors of specific enzymes, demonstrating antimicrobial and antibacterial properties. These compounds are explored for their structure-activity relationships, contributing to the design of new drugs that address bacterial infections and drug resistance. The focus on imidazopyridines (IZPs) suggests that similar compounds, including this compound, could be tailored for potent antibacterial agents with reduced side effects, providing a foundation for novel antibiotic development (Sanapalli et al., 2022).

Synthesis and Transformation in Organic Chemistry

The synthesis and chemical transformation of compounds related to this compound involve a variety of methodologies that enable the creation of complex molecules with significant biological activities. These methodologies include reactions that allow for the introduction of functional groups, enhancing the compound's pharmacological profile. The exploration of such synthetic pathways is crucial for the development of new drugs with improved efficacy and specificity (Abdurakhmanova et al., 2018).

Catalysis and Organic Synthesis

Heterocyclic N-oxide molecules, including those derived from imidazole, demonstrate utility in organic synthesis and catalysis, showing potential in medicinal applications. These compounds are employed as intermediates in the synthesis of metal complexes, catalysts, and drugs, underscoring the versatility of heterocyclic compounds in chemistry and drug design. This highlights the potential of compounds like this compound to serve as key intermediates in the development of novel therapeutic agents with broad application prospects (Li et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 3-(Azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is the protein kinase B, also known as Akt . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

The compound acts as an ATP-independent inhibitor of Akt . It binds to Akt in a distinct manner compared to ATP-competitive inhibitors . The binding of this compound results in the occlusion of the ATP binding cleft by a number of hydrophobic residues . This prevents ATP from binding, thereby inhibiting the activation of Akt .

Biochemical Pathways

The inhibition of Akt affects several downstream pathways. One of the key targets is PRAS40, a substrate of Akt . The inhibition of Akt leads to a decrease in the phosphorylation of PRAS40 . Another downstream effector that is affected is p70S6, a kinase involved in protein synthesis .

Pharmacokinetics

The compound has been shown to be orally bioavailable . In vivo pharmacodynamic and pharmacokinetic studies have demonstrated that the compound is effective at inhibiting the activation of Akt and its downstream effectors following oral dosing in mice .

Result of Action

The result of the action of the compound is a potent inhibition of intracellular Akt activation . This leads to a decrease in the phosphorylation of downstream targets such as PRAS40 and p70S6 . The inhibition of these proteins can lead to a decrease in cell proliferation and an increase in apoptosis, making this compound potentially useful in the treatment of cancers .

properties

IUPAC Name

3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c14-9-12-7-2-1-3-11-8(7)13(9)6-4-10-5-6/h1-3,6,10H,4-5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJTZJCSFVLALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
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3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
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3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
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Reactant of Route 5
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3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 6
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

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